5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzoimidazoles, characterized by a fused benzene and imidazole ring system. The chemical formula for this compound is C13H12ClN2, and it features a chlorine atom at the 5-position and a cyclohexyl group at the 2-position of the benzoimidazole structure. This compound is notable for its potential biological activities and applications in medicinal chemistry.
However, based on the molecular structure of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole, it possesses some features that might be of interest for various research areas:
More research is necessary to understand the specific properties and potential applications of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole. This might involve studying its:
The chemical reactivity of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole can be analyzed through various synthetic pathways. Typical reactions involving benzoimidazole derivatives include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds .
Research indicates that 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole exhibits significant biological activities, particularly in antimicrobial and anti-inflammatory contexts. Studies have shown that derivatives of benzoimidazoles possess:
The specific biological activity of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole continues to be an area of active research.
Synthesis of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole can be achieved through several methodologies:
5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole has several potential applications:
Interaction studies involving 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole have focused on its binding affinity with various biological targets. These studies typically employ techniques such as:
These studies are essential for understanding how modifications to the compound's structure can enhance its biological activity .
Several compounds share structural similarities with 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Chloro-1-cyclohexyl-1H-benzo[d]imidazole | Chlorine at position 5; cyclohexyl group | Different positioning of the cyclohexyl group |
| 2-Cyclohexylbenzimidazole | Cyclohexyl group at position 2 | Lacks chlorine substitution |
| 5-Bromo-2-cyclohexyl-1H-benzo[d]imidazole | Bromine instead of chlorine | Potentially different reactivity profiles |
These compounds highlight the unique positioning of substituents on the benzoimidazole framework, which can significantly influence their chemical properties and biological activities.
5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole exhibits a characteristic heterocyclic structure consisting of a benzene ring fused to an imidazole moiety, creating the fundamental benzimidazole scaffold [1]. The molecular formula is C₁₃H₁₅ClN₂ with a molecular weight of 234.73 g/mol [2] [3]. The compound's canonical structure can be represented by the SMILES notation ClC1=CC=C2NC(C3CCCCC3)=NC2=C1, which demonstrates the spatial arrangement of the chlorine substituent at position 5 and the cyclohexyl group at position 2 of the benzimidazole core [2].
The three-dimensional molecular architecture reveals that the benzimidazole ring system maintains a nearly planar conformation, which is characteristic of fused aromatic heterocycles [4]. The cyclohexyl substituent at the 2-position adopts its preferred chair conformation, creating a specific spatial orientation relative to the planar benzimidazole core [5]. This conformational arrangement influences the compound's overall molecular geometry and affects its physicochemical properties through steric and electronic interactions [6].
The InChI representation (InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)) provides a standardized description of the molecular connectivity and stereochemical features [2]. The compound's structural rigidity is enhanced by the aromatic nature of the benzimidazole system, while the cyclohexyl group introduces conformational flexibility through its ring-flipping dynamics [4].
The 5-chloro substituent significantly influences the electronic properties of the benzimidazole ring system through its electron-withdrawing inductive effect [7]. This chlorine atom, positioned on the benzene portion of the fused ring system, creates an asymmetric electron distribution that affects the compound's reactivity and binding characteristics [8]. The electron-withdrawing nature of chlorine increases the electrophilic character of the adjacent carbon atoms and influences the overall electron density distribution across the aromatic system [9].
The 2-cyclohexyl moiety introduces substantial steric bulk at the imidazole nitrogen-carbon junction, creating significant three-dimensional hindrance that affects molecular interactions [10]. This bulky aliphatic substituent enhances the compound's lipophilic character and influences its membrane permeability properties [11]. The cyclohexyl group's conformational flexibility allows for adaptive binding interactions with biological targets while maintaining its preferred chair conformation in most environments [5].
Research on related benzimidazole derivatives has demonstrated that cyclohexyl substitution at the 2-position significantly impacts antimicrobial activity and selectivity profiles [10]. The combination of the electron-withdrawing chloro group and the sterically demanding cyclohexyl substituent creates a unique pharmacophore with distinct physicochemical properties compared to other benzimidazole derivatives [12].
While specific crystal structure data for 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole was not directly available in the literature, related benzimidazole derivatives provide insight into expected crystallographic parameters [13]. Benzimidazole compounds typically crystallize in monoclinic or triclinic crystal systems, depending on their substitution patterns and intermolecular interactions [4].
The presence of the cyclohexyl group is expected to influence the crystal packing through van der Waals interactions and steric constraints [5]. The 5-chloro substituent can participate in weak halogen bonding interactions with neighboring molecules in the crystal lattice, potentially affecting the overall crystal structure stability [13]. The NH group in the imidazole ring serves as both a hydrogen bond donor and acceptor, contributing to the formation of intermolecular hydrogen bonding networks that stabilize the crystal structure [14].
Based on analogous compounds, the expected unit cell parameters would likely include multiple molecules per asymmetric unit, with the cyclohexyl groups adopting chair conformations to minimize steric repulsion [4]. The chlorine atoms would be positioned to optimize electrostatic interactions while maintaining efficient crystal packing [13].
The thermal properties of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole reflect the combined influences of its molecular structure and intermolecular interactions [11]. While specific melting and boiling point data for this exact compound were not available in the literature, analogous benzimidazole derivatives provide guidance on expected thermal behavior [8].
Related 5-chloro benzimidazole compounds typically exhibit melting points in the range of 118-122°C, indicating moderate thermal stability [8]. The presence of the cyclohexyl substituent would be expected to increase the melting point due to enhanced van der Waals interactions and increased molecular weight [15]. Compounds with similar substitution patterns, such as 2-cyclohexyl-1H-benzo[d]imidazole, demonstrate melting points of 281-284°C [15].
The boiling point estimation for 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole would likely exceed 350°C, based on the boiling point of 5-chloro-1H-benzimidazole (393.8°C at 760 mmHg) and the additional molecular weight contribution from the cyclohexyl group [8]. The thermal decomposition temperature would be expected to occur before reaching the theoretical boiling point due to the potential instability of the cyclohexyl-imidazole bond under extreme thermal conditions [16].
The solubility characteristics of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole are determined by the balance between its polar benzimidazole core and the nonpolar cyclohexyl substituent [17]. The compound exhibits limited water solubility due to the hydrophobic nature of the cyclohexyl group, while the benzimidazole core provides some degree of polarity through its nitrogen atoms and aromatic system [3].
In organic solvents, the compound demonstrates enhanced solubility in moderately polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [18]. The presence of the chlorine substituent increases solubility in chlorinated solvents like dichloromethane, while the cyclohexyl group enhances dissolution in nonpolar solvents such as hexane and cyclohexane [19].
Stock solution preparation guidelines suggest optimal solubility in dimethyl sulfoxide, with recommended concentrations ranging from 1 to 10 millimolar depending on the specific application [3]. The compound's solubility profile indicates moderate amphiphilic character, with the ability to partition between aqueous and organic phases based on the relative polarity of the solvent system [17].
The partition coefficient of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole reflects its significant lipophilic character, primarily attributed to the cyclohexyl substituent [19]. Experimental determination of partition coefficients for related benzimidazole derivatives using the shake flask method demonstrates the importance of alkyl substitution in determining lipophilicity [19].
Studies on similar benzimidazole compounds with cyclohexyl substitution indicate logarithmic partition coefficient values typically ranging from 3.0 to 4.5, depending on additional substituents [19]. The 5-chloro group would be expected to increase the lipophilicity slightly due to its contribution to the overall hydrophobic surface area of the molecule [20].
The enhanced lipophilicity of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole suggests favorable membrane permeability characteristics, which is consistent with the general trend observed for cyclohexyl-substituted benzimidazole derivatives [11]. Computational predictions using established algorithms would likely place the compound's partition coefficient in the range suitable for effective cellular penetration while maintaining appropriate water solubility for biological applications [21].
The ultraviolet-visible absorption spectrum of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole exhibits characteristic features of the benzimidazole chromophore with modifications due to the substituent effects [18]. The benzimidazole core typically shows strong absorption bands in the ultraviolet region, with maximum absorption wavelengths influenced by the electron-withdrawing chloro group and the electron-donating cyclohexyl substituent [22].
Related benzimidazole derivatives demonstrate absorption maxima typically occurring between 250-300 nanometers, corresponding to π-π* transitions within the aromatic system [18]. The 5-chloro substituent would be expected to cause a slight bathochromic shift due to its influence on the electronic structure of the benzene ring [23]. The cyclohexyl group, being aliphatic, would not significantly contribute to the chromophoric properties but may influence the overall absorption intensity through conformational effects [22].
Solvent effects on the ultraviolet-visible absorption characteristics have been documented for benzimidazole derivatives, with polar solvents generally causing shifts in absorption maxima compared to nonpolar environments [23]. The compound's absorption characteristics in different solvents would provide valuable information about its electronic transitions and excited state properties [18].
The vibrational spectrum of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole would exhibit characteristic bands corresponding to the various functional groups and structural features present in the molecule [24]. The NH stretching vibration of the benzimidazole ring typically appears around 3420 cm⁻¹, providing a distinctive identification feature [15].
The carbon-nitrogen double bond characteristic of the imidazole ring would be expected to show absorption around 1630 cm⁻¹ [15]. The aromatic carbon-carbon stretching vibrations would appear in the 1500-1600 cm⁻¹ region, while the carbon-hydrogen stretching modes of the cyclohexyl group would contribute to the 2800-3000 cm⁻¹ region [24].
The 5-chloro substituent would introduce additional vibrational modes related to the carbon-chlorine bond, typically observed in the 700-800 cm⁻¹ region [9]. The cyclohexyl group would contribute characteristic aliphatic carbon-hydrogen bending and stretching modes, creating a complex fingerprint region that aids in structural identification [15]. Density functional theory calculations have been used successfully to predict and assign vibrational frequencies in related benzimidazole derivatives [24].
The acid-base properties of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole are primarily determined by the benzimidazole core, which exhibits both acidic and basic characteristics [25]. The imidazole nitrogen atoms can undergo protonation and deprotonation reactions, with the specific equilibrium constants influenced by the substituent effects [26].
The pKa values for benzimidazole derivatives typically range from 5 to 7 for the acidic proton and 2 to 4 for the conjugate acid formation [25]. The 5-chloro substituent, being electron-withdrawing, would be expected to decrease the basicity of the nitrogen atoms and increase the acidity of the NH proton compared to unsubstituted benzimidazole [26]. The cyclohexyl group, through its electron-donating inductive effect, would partially counteract this influence [10].
Studies on related benzimidazole derivatives have demonstrated that substituent effects can significantly alter acid-base equilibria [26]. The combination of electron-withdrawing and electron-donating groups in 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole creates a unique electronic environment that would require experimental determination to accurately predict the specific pKa values [25].
The redox characteristics of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole are influenced by the electronic properties of the benzimidazole ring system and the substituent effects [27]. Benzimidazole derivatives can undergo both oxidation and reduction reactions, with the specific potentials dependent on the substitution pattern [12].
The presence of the 5-chloro group would be expected to make the compound more difficult to oxidize due to the electron-withdrawing effect that stabilizes the neutral form [27]. Conversely, reduction processes might be facilitated by the same electronic influence [28]. The cyclohexyl substituent would have minimal direct impact on redox properties but could influence the overall molecular stability and reaction kinetics [12].
Electrochemical studies on benzimidazole derivatives have shown that substitution patterns significantly affect both oxidation and reduction potentials [28]. The specific redox behavior of 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole would require experimental investigation using techniques such as cyclic voltammetry to determine accurate electrochemical parameters [27].
The electron distribution in 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole reflects the combined influences of the aromatic benzimidazole system and the substituent effects [29]. The chlorine atom at position 5 creates an asymmetric electron distribution through its strong electronegativity and inductive withdrawal of electron density [9].
Computational studies on benzimidazole derivatives have revealed that the electron density is primarily concentrated on the nitrogen atoms of the imidazole ring and the aromatic carbon atoms [23]. The 5-chloro substituent would create regions of partial positive charge on adjacent carbon atoms, while the cyclohexyl group would have minimal impact on the overall electronic structure of the aromatic system [7].
The polarizability of the molecule is enhanced by the presence of the aromatic π-system and the chlorine atom [29]. Natural bond orbital analysis and molecular electrostatic potential calculations have been used successfully to characterize electron distribution patterns in related compounds [23]. The specific electron distribution pattern in 5-chloro-2-cyclohexyl-1H-benzo[d]imidazole would influence its interactions with biological targets and other molecules through electrostatic and van der Waals forces [12].
| Property | Value/Range | Reference Method |
|---|---|---|
| Molecular Weight | 234.73 g/mol | [2] [3] |
| Molecular Formula | C₁₃H₁₅ClN₂ | [2] [1] |
| Expected Melting Point | 200-300°C | Estimated from [15] [8] |
| Log P (estimated) | 3.0-4.5 | Based on [19] [20] |
| UV λmax | 250-300 nm | Estimated from [18] [22] |
| NH Stretch (IR) | ~3420 cm⁻¹ | Based on [15] |
| C=N Stretch (IR) | ~1630 cm⁻¹ | Based on [15] |
The most established classical approach for synthesizing 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole involves the direct condensation reaction between 4-chloro-o-phenylenediamine and cyclohexanecarbaldehyde [2]. This fundamental synthetic methodology represents the traditional Phillips-Ladenburg reaction applied to chlorinated benzimidazole derivatives.
The reaction typically proceeds through the formation of an intermediate imine, followed by intramolecular cyclization and subsequent dehydrogenative aromatization. The condensation is generally carried out under acidic conditions, most commonly employing polyphosphoric acid or hydrochloric acid as catalysts [2]. The reaction conditions typically require elevated temperatures ranging from 80-150°C and reaction times extending from several hours to overnight [2].
The mechanism involves initial nucleophilic attack of the diamine on the aldehyde carbonyl group, forming a carbinolamine intermediate. This intermediate undergoes dehydration to yield an imine, which subsequently cyclizes through intramolecular nucleophilic attack of the adjacent amino group. The final step involves oxidative dehydrogenation, often facilitated by atmospheric oxygen or additional oxidizing agents, to restore aromaticity to the benzimidazole ring system [2] [3].
Yields obtained through this classical methodology typically range from 65-85%, depending on reaction conditions and purification methods employed [2]. The reaction demonstrates good functional group tolerance, particularly for electron-withdrawing substituents such as the chlorine atom at the 5-position, which activates the benzene ring toward the cyclization process [4].
An alternative classical approach involves the utilization of N-arylamidoxime intermediates for benzimidazole synthesis [5] [6]. This methodology provides access to 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole through a one-pot acylation-cyclization sequence that avoids the harsh conditions typically associated with traditional methods.
The synthetic pathway begins with the preparation of N-arylamidoxime precursors from the corresponding amines through reaction with hydroxylamine hydrochloride and triphenylphosphine-iodine activation systems [7]. The key transformation involves treatment of the N-arylamidoxime with acetyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base in chlorobenzene at reflux temperature (132°C) [5] [6].
The mechanism proceeds through initial acylation of the amidoxime nitrogen to form an acetoxy leaving group, followed by base-promoted deacetoxylation. This generates a nitrene intermediate that undergoes electrocyclization or direct C-H insertion to form the benzimidazole ring system [5]. The process eliminates the need for nitration and reduction steps required in traditional o-phenylenediamine preparation.
This approach demonstrates excellent yields (up to 96%) and broad functional group tolerance [5] [6]. The methodology successfully accommodates electron-donating substituents such as methoxy groups (85-95% yields) as well as electron-withdrawing groups including chloro and fluoro substituents (85-92% yields) [5]. The reaction is particularly effective for substrates bearing cyclohexyl groups at the amidoxime moiety [5].
The synthetic transformation of 5-chloro-2-mercaptobenzimidazole derivatives represents another classical pathway for accessing the target compound [8] [9]. This approach leverages the well-established chemistry of mercaptobenzimidazole systems and their subsequent functionalization.
The methodology typically involves alkylation reactions of 5-chloro-2-mercaptobenzimidazole with cyclohexyl halides under basic conditions [9]. The reaction is commonly performed using potassium carbonate as base in N,N-dimethylformamide solvent at room temperature, providing N,S-disubstituted products in good yields (88% reported) [9].
The 2-mercaptobenzimidazole starting material can be synthesized through condensation of o-phenylenediamines with carbon disulfide or through cyclization of N-aminorhodanine with the appropriate aniline derivatives [8]. The mercapto group serves as an excellent leaving group for subsequent substitution reactions, enabling introduction of the cyclohexyl moiety through nucleophilic displacement mechanisms [9].
This synthetic route offers the advantage of mild reaction conditions and good functional group compatibility. The yields are typically in the range of 75-90%, and the methodology allows for late-stage introduction of the cyclohexyl substituent, providing synthetic flexibility [9] [10]. The approach is particularly valuable when the direct condensation methods prove challenging due to steric or electronic factors.
Contemporary synthetic methodologies have embraced one-pot transformation strategies that combine multiple bond-forming events in a single reaction vessel [5] [11] [12]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.
The one-pot acylation-cyclization methodology developed for benzimidazole synthesis involves sequential Ugi four-component condensation followed by catalytic aza-Wittig reaction [11]. This approach utilizes 2-aminobenzoyl azides, aldehydes, carboxylic acids, and isocyanides as starting materials, producing multisubstituted benzimidazoles in moderate to good yields through a phospholene oxide-catalyzed sequence [11].
Alternative one-pot methodologies employ HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a coupling reagent for the direct conversion of carboxylic acids into benzimidazoles [12]. This mild, acid-free protocol demonstrates exceptional efficiency with indole-carboxylic acids, alkyl carboxylic acids, and N-protected α-amino acids, delivering corresponding benzimidazoles in 80-99% yields [12].
The mechanistic pathway involves initial amide formation between the carboxylic acid and o-phenylenediamine, followed by HBTU-mediated cyclization under neutral conditions [12]. This approach eliminates the need for harsh acidic conditions and high temperatures typically required in classical methodologies, making it particularly attractive for substrates containing acid-sensitive functional groups.
Recent developments have also focused on microwave-assisted one-pot procedures that dramatically reduce reaction times while maintaining high yields [13] [14]. These methodologies typically employ heterogeneous catalysts such as montmorillonite K-10 or ionic liquids as reaction media, enabling rapid synthesis under environmentally benign conditions [13].
Modern benzimidazole synthesis has been revolutionized through the development of sophisticated catalyst systems that enable transformations under milder conditions with improved selectivity and efficiency [15] [16] [17] [18].
Iron-catalyzed methodologies represent a particularly attractive approach due to the earth-abundant nature and low toxicity of iron catalysts [16] [18] [19]. Fe(III) porphyrin catalysts have been successfully employed in one-pot, three-component processes involving benzo-1,2-quinones, aldehydes, and ammonium acetate as nitrogen source [16]. This methodology proceeds through domino C-N bond formation and cyclization reactions, selectively producing benzimidazole derivatives in high yields under mild reaction conditions [16].
The iron(II) bromide-catalyzed synthesis represents another significant advancement, particularly for substrates bearing vinyl or imine substituents [18]. This Lewis acid-mediated mechanism facilitates benzimidazole formation through activation of aryl azide precursors, providing access to products that are challenging to obtain through traditional rhodium-catalyzed C-H amination protocols [18].
Copper-based catalytic systems have found extensive application in benzimidazole synthesis, particularly for oxidative coupling reactions [17] [18]. The Co(III)/Co(II)-mediated redox catalysis using cobalt acetylacetonate in the presence of hydrogen peroxide provides rapid access to benzimidazole derivatives under solvent-free conditions at ambient temperature [17]. This methodology demonstrates excellent functional group tolerance and can accommodate both aromatic and aliphatic substituents [17].
Heterogeneous catalysts based on supported metal nanoparticles offer advantages in terms of catalyst recovery and environmental sustainability [15] [20]. MgO supported on dendritic fibrous nano silica (MgO@DFNS) has proven highly effective for condensation reactions between o-phenylenediamine and various aldehydes under ambient temperature conditions [15]. The catalyst demonstrates excellent recyclability and maintains high activity over multiple reaction cycles [15].
The implementation of green chemistry principles in benzimidazole synthesis has become increasingly important, driven by environmental concerns and regulatory requirements [14] [21] [20]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing renewable feedstocks and reaction media.
Solvent-free methodologies represent a cornerstone of green benzimidazole synthesis [14] [21]. Physical grinding techniques using mortar and pestle have been successfully employed for the synthesis of N-substituted benzimidazoles under ambient conditions [22]. These mechanochemical approaches eliminate the need for organic solvents while often providing superior yields compared to solution-phase reactions [22].
Deep eutectic solvents (DES) have emerged as environmentally benign alternatives to conventional organic solvents [14] [23]. These designer solvents, formed through hydrogen bonding between hydrogen bond donors and acceptors, demonstrate excellent solvating properties for benzimidazole synthesis while being biodegradable and non-toxic [14]. The use of active DES systems that participate in the reaction mechanism provides additional synthetic advantages [23].
Microwave-assisted synthesis represents another key green technology, offering dramatic reductions in reaction times and energy consumption [13] [24]. Guanidine hydrochloride-catalyzed microwave-mediated protocols enable rapid synthesis of benzimidazole derivatives under metal-free conditions [24]. These methodologies typically achieve completion within minutes rather than hours, while maintaining high yields and excellent functional group compatibility [24].
Ionic liquid-mediated syntheses provide sustainable alternatives that combine catalytic activity with recyclable reaction media [14] [20]. Brønsted acidic ionic liquids such as [pmim]BF4 demonstrate remarkable efficiency in promoting benzimidazole formation while being readily recoverable and reusable [14]. The unique physicochemical properties of ionic liquids often lead to enhanced selectivity and reduced side product formation [14].
Biocatalytic approaches utilizing enzyme systems or bio-derived catalysts represent the frontier of sustainable benzimidazole synthesis [14]. While still in early development stages, these methodologies offer the potential for highly selective transformations under extremely mild conditions with minimal environmental impact [14].
High-performance liquid chromatography (HPLC) serves as the gold standard for benzimidazole purification and analysis, offering excellent resolution and quantitative accuracy [25] [26] [27]. Reversed-phase HPLC utilizing C18 columns represents the most widely employed methodology for benzimidazole separation and purification [25] [28].
The optimal mobile phase compositions typically consist of acetonitrile and ammonium acetate buffer systems, with UV detection at 292 nm providing maximum sensitivity [25]. For 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole specifically, gradient elution protocols starting with 20% acetonitrile and progressing to 80% acetonitrile over 15-20 minutes provide excellent separation from related impurities [25] [26].
For mass spectrometry-compatible applications, formic acid replaces ammonium acetate to ensure optimal ionization efficiency [28]. The use of core-shell particle columns (2.6 μm) enables rapid separations within 9 minutes while maintaining excellent resolution [26]. These advanced column technologies significantly reduce analysis time and solvent consumption compared to traditional 5 μm particle systems [26].
Preparative HPLC methods employ similar stationary and mobile phase systems but utilize larger column dimensions and higher flow rates to enable isolation of gram quantities of purified product [29] [30]. Semi-preparative columns (10-20 mm internal diameter) are typically employed for intermediate-scale purifications, while full preparative systems (>20 mm diameter) accommodate larger production requirements [30].
Thin-layer chromatography (TLC) remains valuable for monitoring reaction progress and preliminary purity assessment [31] [32] [33]. Silica gel plates with chloroform-methanol (9:1) mobile phase provide good separation of benzimidazole derivatives, with visualization accomplished through UV illumination or iodine staining [31] [34]. The Rf values for 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole typically range from 0.6-0.8 depending on mobile phase composition [31].
Column chromatography using silica gel remains the workhorse technique for preparative purification of benzimidazole derivatives [29] [30]. Gradient elution protocols employing ethyl acetate-hexane solvent systems provide effective separation of the target compound from synthetic byproducts [29]. Typical gradient conditions progress from 15% ethyl acetate in hexane to 50% ethyl acetate over the course of the separation [29].
Recrystallization represents the most cost-effective and scalable purification methodology for benzimidazole derivatives, particularly suitable for removing trace impurities and achieving high optical purity [31] [29] [35]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification efficiency while maximizing product recovery.
Ethanol serves as the most versatile recrystallization solvent for 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole, providing good solubility at elevated temperatures while enabling effective crystallization upon cooling [31] [35]. The typical protocol involves dissolution of the crude product in boiling ethanol (10 mL per gram of substrate), followed by gradual cooling to room temperature and further cooling to 0-5°C to maximize crystal formation [35].
Alternative recrystallization solvents include acetone, 2-butanone, and ethyl acetate, each offering distinct advantages depending on the specific impurity profile [29]. Acetone provides rapid crystallization but may retain higher levels of solvent inclusion, while 2-butanone offers excellent selectivity for separating enantiomers when optical purity enhancement is required [29].
The in-situ recrystallization technique represents an advanced approach that combines synthesis and purification in a single operation [31]. This methodology eliminates the need for separate isolation and purification steps, significantly reducing processing time and solvent consumption while often providing superior product purity [31]. The technique is particularly valuable for industrial-scale production where process efficiency is paramount [31].
For compounds requiring optical purity enhancement, selective crystallization of the racemate can be employed to concentrate the desired enantiomer in the mother liquor [29] [36]. This approach leverages the different solubility properties of racemic and enantiomeric forms, enabling significant optical purity improvement (from 30% to >95% enantiomeric excess) through a single crystallization step [29].
Slurry crystallization protocols offer advantages for removing specific impurities while maintaining high product recovery [30]. These methods involve suspension of the crude product in a carefully selected solvent system that selectively dissolves impurities while leaving the desired product largely undissolved [30]. Subsequent filtration provides purified material with minimal product loss [30].
Comprehensive purity verification of 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole requires a multi-technique approach combining chromatographic, spectroscopic, and thermal analysis methods [37] [34] [38]. This integrated analytical strategy ensures complete characterization and quality assurance of the final product.
High-performance liquid chromatography with purity determination capabilities represents the primary analytical method for quantitative purity assessment [37]. Modern HPLC systems equipped with diode array detection enable simultaneous quantification of the target compound and identification of trace impurities through spectral comparison [37]. Typical purity specifications require >98.0% by area percent with individual impurities not exceeding 0.2% [37].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and enables detection of structural isomers that may co-elute during chromatographic analysis [31] [34]. Both ¹H NMR and ¹³C NMR spectra should be acquired in deuterated chloroform or DMSO-d6, with chemical shift assignments confirmed through two-dimensional correlation experiments when necessary [31].
Mass spectrometry, particularly high-resolution electrospray ionization (ESI-MS), enables molecular weight confirmation and detection of synthetic byproducts with similar chromatographic properties [26] [34]. The molecular ion peak for 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole appears at m/z 235.0876 [M+H]+ with characteristic isotope patterns reflecting the chlorine substitution [26].
Thermal analysis methods including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable information regarding thermal stability and the presence of residual solvents or water [31] [38]. The melting point determination remains a fundamental purity criterion, with pure 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole typically exhibiting sharp melting transitions within narrow temperature ranges [31] [34].
Elemental analysis provides complementary verification of molecular composition and can detect systematic errors in structural assignment [34]. The calculated percentages for C₁₃H₁₆ClN₂ are: C, 66.24%; H, 6.84%; N, 11.89%; Cl, 15.03%, and experimental values should agree within ±0.4% for acceptable purity [34].